molecular formula C15H13N3O B11864644 N-(1H-indazol-6-yl)-2-methylbenzamide CAS No. 401591-07-9

N-(1H-indazol-6-yl)-2-methylbenzamide

Cat. No.: B11864644
CAS No.: 401591-07-9
M. Wt: 251.28 g/mol
InChI Key: ANYOKLZKCBXBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form an N-H ketimine species, which then undergoes cyclization to form the indazole ring . The reaction is carried out in DMSO under an oxygen atmosphere, yielding the desired indazole derivative in good to excellent yields.

Industrial Production Methods

Industrial production methods for N-(1H-indazol-6-yl)-2-methylbenzamide often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent yields and purity. The use of transition metal catalysts, such as copper or silver, is common in these processes to facilitate the cyclization reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or indazole derivatives.

Scientific Research Applications

N-(1H-indazol-6-yl)-2-methylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-2-methylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various pathways, including those involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indazol-6-yl)-1H-benzo[d]imidazole: Another indazole derivative with similar biological activities.

    N-(4-oxo-2-(2,3,4,5,6-penta substituted phenyl)thiazolidin-3-yl)acetamide: Known for its antimicrobial properties.

Uniqueness

N-(1H-indazol-6-yl)-2-methylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

401591-07-9

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

N-(1H-indazol-6-yl)-2-methylbenzamide

InChI

InChI=1S/C15H13N3O/c1-10-4-2-3-5-13(10)15(19)17-12-7-6-11-9-16-18-14(11)8-12/h2-9H,1H3,(H,16,18)(H,17,19)

InChI Key

ANYOKLZKCBXBDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C=NN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.